2-(Pyridin-3-ylformamido)propanoic acid
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Description
2-(Pyridin-3-ylformamido)propanoic acid (PFPA) is a carboxylic acid that belongs to the class of pyridine derivatives. It is a colorless, hygroscopic solid that is soluble in water, ethanol, and other polar organic solvents. PFPA is widely used in the synthesis of organic compounds, such as pharmaceuticals, agricultural chemicals, and dyes. Its unique structure and properties make it an attractive target for chemical research and development.
Scientific Research Applications
Synthesis and Structural Characterization
2-(Pyridin-3-ylformamido)propanoic acid plays a significant role in the synthesis and structural characterization of various chemical compounds. For instance, it has been used in the development of rhenium(I) and technetium(I) tricarbonyl complexes with [NSO]‐type chelators. These complexes exhibit potential for targeted 99mTc radiopharmaceuticals due to their stability in challenging conditions, highlighting their importance in nuclear medicine (Makris et al., 2012).
Catalytic Activities
The compound also contributes to catalytic activities, such as in the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes. These complexes have shown effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides, indicating their utility in facilitating complex organic reactions (Wei Chen & Jin Yang, 2018).
Chemical Synthesis and Drug Development
In the realm of chemical synthesis and drug development, 2-(Pyridin-3-ylformamido)propanoic acid has been instrumental. For example, it serves as a key intermediate in the synthesis of developmental drug candidates, showing the versatility of this compound in creating therapeutically valuable molecules (Goldberg et al., 2015).
Environmental Applications
Furthermore, its derivatives have been investigated for environmental applications, such as in the degradation of pyridine in drinking water using dielectric barrier discharge systems. This research illustrates the compound's potential in environmental remediation, particularly in treating nitrogen heterocyclic compounds in water sources (Yang Li et al., 2017).
Material Science
In material science, derivatives of 2-(Pyridin-3-ylformamido)propanoic acid have been employed to synthesize microporous frameworks with open metal sites. These materials exhibit selective adsorption properties, especially for CO2 over N2 and CH4, and for alcohols from water. Such frameworks have potential applications in gas separation technologies and in the purification of biofuels (Xiaofang Zheng et al., 2014).
properties
IUPAC Name |
2-(pyridine-3-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-3-2-4-10-5-7/h2-6H,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXVFSAYKXAKAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305862 |
Source
|
Record name | 2-(pyridin-3-ylformamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylformamido)propanoic acid | |
CAS RN |
36724-74-0 |
Source
|
Record name | NSC172199 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(pyridin-3-ylformamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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